molecular formula C18H14N2O2S B5595328 N-(4-methyl-1,3-thiazol-2-yl)-9H-xanthene-9-carboxamide

N-(4-methyl-1,3-thiazol-2-yl)-9H-xanthene-9-carboxamide

Cat. No.: B5595328
M. Wt: 322.4 g/mol
InChI Key: BCLQCVPQIZVPOA-UHFFFAOYSA-N
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Description

N-(4-methyl-1,3-thiazol-2-yl)-9H-xanthene-9-carboxamide is a heterocyclic compound that features a thiazole ring and a xanthene core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both nitrogen and sulfur atoms in the thiazole ring, along with the xanthene structure, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-1,3-thiazol-2-yl)-9H-xanthene-9-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methylthiosemicarbazide with α-haloketones under reflux conditions.

    Xanthene Core Formation: The xanthene core is usually prepared through the condensation of resorcinol with phthalic anhydride in the presence of a strong acid catalyst, such as sulfuric acid.

    Coupling Reaction: The final step involves coupling the thiazole derivative with the xanthene derivative using a coupling agent like dicyclohexylcarbodiimide (DCC) in an appropriate solvent, such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-1,3-thiazol-2-yl)-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol under reflux conditions.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of alkylated or acylated thiazole derivatives.

Scientific Research Applications

N-(4-methyl-1,3-thiazol-2-yl)-9H-xanthene-9-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties.

    Material Science: The compound is used in the development of organic semiconductors and fluorescent dyes.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methyl-1,3-thiazol-2-yl)benzamide
  • N-(4-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide
  • N-(4-methyl-1,3-thiazol-2-yl)cyclopentanecarboxamide

Uniqueness

N-(4-methyl-1,3-thiazol-2-yl)-9H-xanthene-9-carboxamide is unique due to the combination of the thiazole ring and the xanthene core, which imparts distinct electronic and steric properties. This combination enhances its reactivity and potential for diverse applications compared to similar compounds that may only contain one of these structural motifs.

Properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2S/c1-11-10-23-18(19-11)20-17(21)16-12-6-2-4-8-14(12)22-15-9-5-3-7-13(15)16/h2-10,16H,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCLQCVPQIZVPOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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